molecular formula C8H12ClNS B6145649 2-tert-butyl-5-(chloromethyl)-1,3-thiazole CAS No. 861135-93-5

2-tert-butyl-5-(chloromethyl)-1,3-thiazole

Cat. No.: B6145649
CAS No.: 861135-93-5
M. Wt: 189.71 g/mol
InChI Key: DOVXRMSPOJNWOJ-UHFFFAOYSA-N
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Description

2-tert-butyl-5-(chloromethyl)-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group and a chloromethyl group attached to the thiazole ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-5-(chloromethyl)-1,3-thiazole typically involves the reaction of tert-butylamine with a chloromethylthiazole precursor. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include tert-butylamine, chloromethylthiazole, and a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to optimize yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Industrial production methods may also incorporate purification steps such as distillation or crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-5-(chloromethyl)-1,3-thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to achieve substitution.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiazoles.

Scientific Research Applications

2-tert-butyl-5-(chloromethyl)-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-tert-butyl-5-(chloromethyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloromethyl group allows for covalent modification of target proteins, which can result in altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-butyl-5-(chloromethyl)-1,3-oxazole
  • 2-tert-butyl-5-(chloromethyl)-1,3,4-oxadiazole
  • 2-tert-butyl-5-(chloromethyl)-1H-imidazole

Uniqueness

2-tert-butyl-5-(chloromethyl)-1,3-thiazole is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which imparts distinct chemical reactivity compared to its oxygen-containing analogs like oxazoles and oxadiazoles. The thiazole ring also offers different electronic properties, making it a valuable scaffold in medicinal chemistry and material science.

Properties

CAS No.

861135-93-5

Molecular Formula

C8H12ClNS

Molecular Weight

189.71 g/mol

IUPAC Name

2-tert-butyl-5-(chloromethyl)-1,3-thiazole

InChI

InChI=1S/C8H12ClNS/c1-8(2,3)7-10-5-6(4-9)11-7/h5H,4H2,1-3H3

InChI Key

DOVXRMSPOJNWOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(S1)CCl

Purity

95

Origin of Product

United States

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